[3-(1H-tetrazol-5-yl)benzyl]amine hydrochloride hydrate
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Overview
Description
[3-(1H-tetrazol-5-yl)benzyl]amine hydrochloride hydrate: is a chemical compound with the molecular formula C8H9N5·ClH·H2O. It is a derivative of benzylamine, featuring a tetrazole ring attached to the benzyl group. This compound is often used in various scientific research applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(1H-tetrazol-5-yl)benzyl]amine hydrochloride hydrate typically involves the reaction of benzylamine with a tetrazole derivative under controlled conditions. The process may include steps such as:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate precursor with sodium azide and a suitable catalyst.
Attachment of the Benzyl Group: The benzyl group is introduced through a substitution reaction, often using benzyl chloride or a similar reagent.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, followed by hydration to obtain the hydrate form.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzylamine moiety allows for various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Benzyl chloride, sodium azide, and other nucleophiles or electrophiles.
Major Products Formed:
Oxidation: Formation of corresponding oxidized derivatives, such as benzyl alcohol or benzaldehyde.
Reduction: Formation of reduced derivatives, such as primary amines.
Substitution: Formation of substituted benzylamine derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in coordination chemistry and catalysis.
Synthesis: Employed as a building block in the synthesis of more complex molecules.
Biology:
Biochemical Studies: Utilized in the study of enzyme interactions and protein-ligand binding.
Medicine:
Drug Development: Investigated for potential therapeutic applications, including as a precursor for pharmaceutical compounds.
Industry:
Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [3-(1H-tetrazol-5-yl)benzyl]amine hydrochloride hydrate involves its interaction with molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to specific sites and modulate biological activity. This interaction can influence various biochemical pathways, leading to desired therapeutic or research outcomes.
Comparison with Similar Compounds
Benzylamine: A simpler analogue without the tetrazole ring.
Tetrazole Derivatives: Compounds with similar tetrazole structures but different substituents.
Uniqueness:
Structural Features: The combination of the benzylamine moiety and the tetrazole ring provides unique reactivity and binding properties.
Versatility: Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound.
Properties
IUPAC Name |
[3-(2H-tetrazol-5-yl)phenyl]methanamine;hydrate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5.ClH.H2O/c9-5-6-2-1-3-7(4-6)8-10-12-13-11-8;;/h1-4H,5,9H2,(H,10,11,12,13);1H;1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZDGHXJCXQGLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NNN=N2)CN.O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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